molecular formula C17H19Cl2NO B1385364 2,3-Dichloro-N-[2-(2-isopropylphenoxy)ethyl]-aniline CAS No. 1040681-68-2

2,3-Dichloro-N-[2-(2-isopropylphenoxy)ethyl]-aniline

Cat. No. B1385364
CAS RN: 1040681-68-2
M. Wt: 324.2 g/mol
InChI Key: BHHCRUVVFDCVNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichloro-N-[2-(2-isopropylphenoxy)ethyl]-aniline is a chemical compound with the molecular formula C17H19Cl2NO and a molecular weight of 324.24 . It is used for proteomics research applications .

Scientific Research Applications

  • Spectroscopic and Theoretical Investigations :

    • The compound "2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline" was characterized using FT–IR and UV–Vis spectroscopy, demonstrating its molecular geometry and electronic absorption spectra in different phases. Such studies are crucial for understanding the structural and electronic properties of related aniline compounds (Ümit Ceylan et al., 2016).
  • Synthesis Methods and Chemical Reactions :

    • Research on the synthesis of "2-ethyl-6-(1-hydroxyethyl)aniline," a metabolite precursor, using the Sugasawa method indicates the compound's importance in organic synthesis and potential applications in producing various derivatives (R. Mortimer, 1993).
  • Electrochemical Properties and Applications :

    • Studies on the electrochemical synthesis of novel polymers based on aniline derivatives in aqueous solutions, like "4-(2,3-dihydrothieno[3,4-6][1,4][dioxin-5-yl) aniline," have highlighted their potential use in dye-sensitized solar cells, showcasing the versatile applications of aniline derivatives in advanced material sciences (Leyla Shahhosseini et al., 2016).
  • Molecular and Structural Analysis :

    • Detailed molecular structure analyses, such as the investigation of "Isomeric 3- and 4-chloro-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline," provide insights into the steric and electronic characteristics of aniline derivatives, which are crucial for their applications in various chemical processes (B. Su et al., 2013).

properties

IUPAC Name

2,3-dichloro-N-[2-(2-propan-2-ylphenoxy)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2NO/c1-12(2)13-6-3-4-9-16(13)21-11-10-20-15-8-5-7-14(18)17(15)19/h3-9,12,20H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHCRUVVFDCVNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCCNC2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-N-[2-(2-isopropylphenoxy)ethyl]-aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dichloro-N-[2-(2-isopropylphenoxy)ethyl]-aniline
Reactant of Route 2
Reactant of Route 2
2,3-Dichloro-N-[2-(2-isopropylphenoxy)ethyl]-aniline
Reactant of Route 3
Reactant of Route 3
2,3-Dichloro-N-[2-(2-isopropylphenoxy)ethyl]-aniline
Reactant of Route 4
Reactant of Route 4
2,3-Dichloro-N-[2-(2-isopropylphenoxy)ethyl]-aniline
Reactant of Route 5
Reactant of Route 5
2,3-Dichloro-N-[2-(2-isopropylphenoxy)ethyl]-aniline
Reactant of Route 6
Reactant of Route 6
2,3-Dichloro-N-[2-(2-isopropylphenoxy)ethyl]-aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.